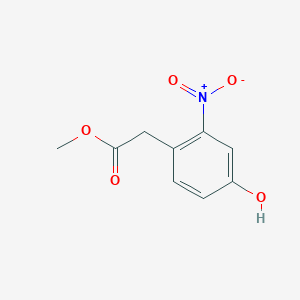

4-Methoxycarbonylmethyl-3-nitrophenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO5 |

|---|---|

Molecular Weight |

211.17 g/mol |

IUPAC Name |

methyl 2-(4-hydroxy-2-nitrophenyl)acetate |

InChI |

InChI=1S/C9H9NO5/c1-15-9(12)4-6-2-3-7(11)5-8(6)10(13)14/h2-3,5,11H,4H2,1H3 |

InChI Key |

HPENIXPTZDLZMQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxycarbonylmethyl 3 Nitrophenol and Its Structural Analogues

Strategies for Constructing the 3-Nitrophenol (B1666305) Core

The formation of the 3-nitrophenol scaffold is a critical step, which can be approached either by direct nitration of a suitable phenolic precursor or by transforming a pre-functionalized precursor into the desired nitrophenol.

Nitration Approaches to Phenolic Scaffolds

Direct nitration of phenol (B47542) is challenging for achieving meta-substitution because the hydroxyl group is a potent ortho-, para-director. reddit.com Therefore, direct nitration of phenol typically yields a mixture of 2-nitrophenol (B165410) and 4-nitrophenol (B140041). paspk.org To achieve the desired 3-nitro substitution pattern, as seen in the target molecule, nitration is performed on a precursor that already contains a meta-directing group or where the combined directing effects of existing substituents favor nitration at the desired position.

A viable precursor for 4-Methoxycarbonylmethyl-3-nitrophenol is 4-hydroxyphenylacetic acid or its corresponding methyl ester. In this substrate, the phenolic hydroxyl group strongly activates the ortho positions (positions 3 and 5), while the alkyl side chain provides weak activation. The nitration of 4-hydroxyphenylacetic acid with nitric acid in glacial acetic acid yields 2-(4-hydroxy-3-nitrophenyl)acetic acid. chegg.com This reaction demonstrates that the directing effect of the powerful hydroxyl activating group overrides the directing effect of the alkyl side chain, placing the nitro group ortho to the hydroxyl group, which corresponds to the 3-position of the phenolic ring. Studies have shown that reactive nitrogen species can nitrate (B79036) endogenous para-hydroxyphenylacetic acid (PHPA) to form 3-nitro-4-hydroxyphenylacetic acid (NHPA) in vivo, further confirming the feasibility of this regioselective nitration. nih.govresearchgate.net

To circumvent the issues of ortho-para selectivity during the nitration of activated phenols, a common strategy involves protecting the hydroxyl group. For instance, the phenol can be converted to a diphenyl oxalate (B1200264) derivative. This protected intermediate is then nitrated, and subsequent hydrolysis yields the desired 4-nitrophenol derivative with high selectivity. google.com

| Starting Material | Reagents | Product | Key Finding | Reference |

|---|---|---|---|---|

| 4-Hydroxyphenylacetic acid | Nitric acid, Glacial acetic acid | 2-(4-Hydroxy-3-nitrophenyl)acetic acid | Directs nitration to the position ortho to the hydroxyl group. | chegg.com |

| para-Hydroxyphenylacetic acid (PHPA) | Reactive Nitrogen Species (in vivo) | 3-Nitro-4-hydroxyphenylacetic acid (NHPA) | Demonstrates in vivo formation of the 3-nitro-4-hydroxyphenyl structure. | nih.govresearchgate.net |

| Phenol derivative | 1. Oxalic acid derivative; 2. H₂SO₄, HNO₃; 3. Hydrolysis | 4-Nitrophenol derivative | Protection of the hydroxyl group as an oxalate ester allows for selective para-nitration. | google.com |

Precursor Transformation Pathways to Nitrophenols

An alternative and highly effective strategy for synthesizing the 3-nitrophenol core avoids the direct nitration of a phenol altogether. Instead, it relies on the transformation of a precursor that already contains the nitro group in the meta position relative to a group that can be converted into a hydroxyl group.

The most common and well-established method is the diazotization of m-nitroaniline. orgsyn.org In this process, m-nitroaniline is treated with a cold mixture of sulfuric acid and water, followed by the addition of sodium nitrite (B80452) to form the corresponding m-nitrobenzenediazonium sulfate. This diazonium salt is then added to a boiling aqueous sulfuric acid solution. The diazonium group is replaced by a hydroxyl group through hydrolysis, yielding m-nitrophenol. This method is robust and provides good yields of the desired product. The same procedure can be applied to substituted m-nitroanilines to produce a variety of m-nitrophenol derivatives. orgsyn.org

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Diazotization | m-Nitroaniline | H₂SO₄, H₂O, NaNO₂ | m-Nitrobenzenediazonium sulfate | orgsyn.org |

| 2. Hydrolysis | m-Nitrobenzenediazonium sulfate | H₂SO₄, H₂O, Heat | m-Nitrophenol | orgsyn.org |

Installation of the Methoxycarbonylmethyl Moiety

Once the 3-nitrophenol core is obtained, the final step is the installation of the methoxycarbonylmethyl group (-CH₂COOCH₃) onto the phenolic oxygen. This transformation is an O-alkylation or etherification reaction. Several methods are available for this purpose.

Alkylation Methodologies Utilizing Methyl Bromoacetate (B1195939)

A primary and straightforward method for attaching the methoxycarbonylmethyl group is the Williamson ether synthesis. This reaction involves the deprotonation of the 3-nitrophenol derivative with a suitable base to form a phenoxide anion, which then acts as a nucleophile. This phenoxide subsequently attacks an alkylating agent, such as methyl bromoacetate or ethyl chloroacetate, in a nucleophilic substitution reaction to form the desired ether. researchgate.net

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone, in the presence of a base such as potassium carbonate (K₂CO₃). The base is crucial for deprotonating the weakly acidic phenolic proton to generate the more nucleophilic phenoxide. The use of a two-fold molar excess of the alkylating agent, ethyl chloroacetate, in DMF with an aqueous solution of potassium carbonate has been shown to achieve high yields in the alkylation of similar heterocyclic systems. researchgate.net

| Phenolic Substrate | Alkylating Agent | Base/Solvent | Reaction Type | Reference |

|---|---|---|---|---|

| 3-Nitrophenol derivative | Methyl bromoacetate | K₂CO₃ / DMF | Williamson Ether Synthesis | researchgate.net |

| 8-Bromo-3-methyl-7-(thietanyl-3)xanthine | Ethyl chloroacetate | K₂CO₃ (aq) / DMF | N-Alkylation (analogous) | researchgate.net |

Condensation Reactions Involving Diazo-Acetate Esters

A more advanced method for forming the O-CH₂COOCH₃ bond is through a metal-catalyzed O-H bond insertion reaction. researchgate.net This reaction involves the condensation of a phenol with a diazo-acetate ester, such as methyl diazoacetate, in the presence of a transition metal catalyst. researchgate.netacs.org Catalysts based on rhodium(II), copper, and palladium are commonly employed. researchgate.netnih.govdocumentsdelivered.com

The reaction proceeds through the formation of a highly reactive metal carbene intermediate from the diazo-acetate. The phenol then attacks this electrophilic carbene, leading to an O-H insertion product. This method is often highly efficient and can proceed under mild conditions. researchgate.net However, a significant challenge can be the competition between the desired O-H insertion and C-H functionalization at the ortho position of the phenol ring. researchgate.netnih.gov The choice of catalyst and ligands is critical for controlling the chemoselectivity of the reaction. For instance, while copper catalysts can promote O-H insertion, they can also yield side products from ortho C-H functionalization. researchgate.net The use of specific rhodium(II) catalysts in combination with ligands like Xantphos has been developed to overcome O-H insertion and favor para-selective C-H functionalization, highlighting the tunable nature of these reactions. nih.gov

| Phenolic Substrate | Diazo Compound | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| Phenol derivatives | Diazo compounds | Copper | O-H insertion is the major reaction pathway. | researchgate.net |

| Phenols | α-Aryl-α-diazoacetates | Palladium-based catalyst | Provides an efficient route to α-aryl-α-aryloxyacetates. | documentsdelivered.com |

| Phenols | Methyl phenyldiazoacetate | Rh₂(OPiv)₄ / Xantphos | Can be tuned to favor C-H functionalization over O-H insertion. | nih.gov |

| Phenol | Methyl phenyldiazoacetate | Visible light (photochemical) | O-H functionalization via photoexcited proton transfer. | bohrium.com |

Multi-Step Synthetic Sequences and Yield Optimization Studies

The synthesis of this compound, also known as methyl 2-(4-hydroxy-3-nitrophenyl)acetate, typically involves a multi-step sequence starting from more readily available precursors. The core transformations in these sequences are electrophilic aromatic substitution, specifically nitration, and esterification. The order and execution of these steps are critical for maximizing the yield and purity of the final product. Research into the synthesis of this compound and its structural analogues, such as 3-nitro-4-hydroxyphenylacetic acid and other nitrated phenolic esters, provides insight into effective synthetic strategies and optimization parameters.

A common and logical synthetic pathway commences with the nitration of a p-hydroxyphenylacetic acid derivative. The parent compound, 4-hydroxyphenylacetic acid, serves as a key starting material. chegg.com The strong activating and ortho-, para-directing effect of the hydroxyl group, combined with the deactivating effect of the acetic acid side chain, directs the incoming nitro group primarily to the position ortho to the hydroxyl group (position 3).

Step 1: Nitration of 4-Hydroxyphenylacetic Acid

The direct nitration of 4-hydroxyphenylacetic acid is a foundational step in producing the 3-nitro-4-hydroxyphenylacetic acid intermediate. researchgate.netnih.gov This reaction is typically achieved using a nitrating agent, such as nitric acid, often in a solvent like glacial acetic acid. chegg.com

Controlling the reaction conditions is paramount to optimize the yield and minimize the formation of byproducts. Key parameters that are often studied for optimization include temperature, reaction time, and the concentration of the nitrating agent. For analogous compounds like 4-hydroxybenzoic acid, studies have shown that carrying out the nitration at temperatures between 0°C and 60°C, and preferably between 20°C and 30°C, with nitric acid concentrations of 30% to 62%, can lead to excellent yields and high product purity. google.com

| Starting Material | Reagents | Solvent | Key Conditions | Product |

|---|---|---|---|---|

| 4-Hydroxyphenylacetic acid | Nitric Acid (HNO₃) | Glacial Acetic Acid (HOAc) | Controlled temperature to manage exothermic reaction | 3-Nitro-4-hydroxyphenylacetic acid |

Step 2: Esterification of 3-Nitro-4-hydroxyphenylacetic acid

Following the successful synthesis of the nitrated acid intermediate, the next step is the esterification of the carboxylic acid group to yield the target compound, this compound. The Fischer esterification is a classic and widely used method for this transformation. This acid-catalyzed equilibrium reaction involves heating the carboxylic acid in an excess of the desired alcohol (in this case, methanol) with a strong acid catalyst, typically sulfuric acid (H₂SO₄). truman.edu

To optimize the yield of the ester, the equilibrium must be shifted toward the product side. This is commonly achieved by using a large excess of methanol (B129727), which also serves as the solvent. truman.edu Another critical factor is the removal of water produced during the reaction. For this reason, the starting materials, particularly the 3-nitro-4-hydroxyphenylacetic acid, must be thoroughly dried before the reaction, as any water present will drive the equilibrium in the reverse direction, reducing the product yield. truman.edu

| Starting Material | Reagents | Key Conditions | Product |

|---|---|---|---|

| 3-Nitro-4-hydroxyphenylacetic acid | Methanol (CH₃OH), Sulfuric Acid (H₂SO₄, cat.) | Reflux for a specified period (e.g., 1 hour) | This compound |

Alternative Sequences and Optimization Considerations

Yield optimization studies for structurally related nitrophenols often focus on comparing different nitrating systems. For the synthesis of 2-ethoxy-4-nitrophenol (B1581399) from 2-ethoxyphenol, a study compared various nitration schemes and concluded that using ferric nitrate as a catalyst for nitrification was optimal, resulting in a yield of 55.48%. researchgate.net Such findings highlight that exploring different catalysts and reagents can be a fruitful avenue for improving the efficiency of the synthesis of this compound.

| Reaction Step | Parameter for Optimization | Rationale | Reference Example |

|---|---|---|---|

| Nitration | Temperature | Controls reaction rate and minimizes byproduct formation. | Nitration of 4-hydroxybenzoic acid alkyl esters is optimal at 20-30°C. google.com |

| Nitration | Nitrating Agent/Catalyst | Can improve selectivity and yield. | Ferric nitrate found to be an optimal catalyst for nitration of 2-ethoxyphenol. researchgate.net |

| Esterification | Reagent Purity (Anhydrous Conditions) | Prevents reverse reaction (hydrolysis) in an equilibrium process. | Drying of the starting acid is critical for Fischer esterification. truman.edu |

| Esterification | Excess Alcohol | Shifts the reaction equilibrium towards the product side. | Using excess methanol as a solvent and reagent. truman.edu |

Methyl 2-(4-bromo-2-nitrophenyl)acetate | 100487-82-9 - Sigma-Aldrich Methyl 2-(4-bromo-2-nitrophenyl)acetate; CAS Number: 100487-82-9; Linear Formula: C9H8BrNO4; find ChemScene LLC / Jinay Pharmaceuticals Pvt Ltd. (Preferred Partner)-JAYH9A8EA805 MSDS, related peer-reviewed papers, technical documents, similar products & more at Sigma-Aldrich. ...

Properties

bp. 331.702 C at 760 mmHg.

Iupac Name. methyl (4-bromo-2-nitrophenyl)acetate.

Inchi Code. 1S/C9H8BrNO4/c1-15-9(12)4-6-2-3-7(10)5-8(6)11(13)14/h2-3,5H,4H2,1H3.

InChI key. KHXUTOLCCFWPDH-UHFFFAOYSA-N. ... Methyl 2-(4-bromo-2-nitrophenyl)acetate | 100487-82-9. ...

Description

storage temp. 4C.

Purity. 98%

Country of Origin. CN.

Physical Form. Solid.

Product Link. https://www.chemscene.com/100487-82-9.html.

Boiling point. 331.702 C at 760 mmHg. ...

Key Documents

COA.